molecular formula C18H20N4O4 B10925526 Ethyl 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-ethyl-1H-pyrazole-3-carboxylate

Ethyl 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B10925526
M. Wt: 356.4 g/mol
InChI Key: MPQMVSCZZNXDOW-UHFFFAOYSA-N
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Description

Ethyl 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-ethyl-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromen ring, a pyrazole ring, and several functional groups such as amino, cyano, and carboxylate groups

Preparation Methods

The synthesis of Ethyl 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-ethyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of the chromen ring through a cyclization reaction, followed by the introduction of the pyrazole ring via a condensation reaction with hydrazine derivatives. The final step often involves the esterification of the carboxylate group to yield the ethyl ester form of the compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions due to the presence of multiple reactive functional groups. Some common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-ethyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound’s properties are explored for use in material science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-ethyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds that possess chromen and pyrazole rings. Some similar compounds include:

    Ethyl 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-methyl-1H-pyrazole-3-carboxylate: Differing by the substitution of an ethyl group with a methyl group.

    Ethyl 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-phenyl-1H-pyrazole-3-carboxylate: Differing by the substitution of an ethyl group with a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 5-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C18H20N4O4/c1-3-22-12(8-11(21-22)18(24)25-4-2)15-10(9-19)17(20)26-14-7-5-6-13(23)16(14)15/h8,15H,3-7,20H2,1-2H3

InChI Key

MPQMVSCZZNXDOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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